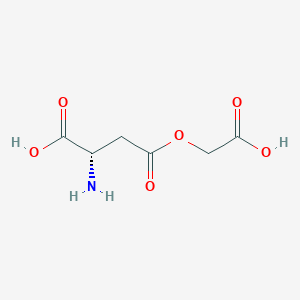
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxymethoxy group, and a keto group on a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected amino acid, such as N-Boc-L-aspartic acid.
Carboxymethylation: The carboxyl group of the amino acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The ester is then oxidized using an oxidizing agent like potassium permanganate or sodium periodate to introduce the keto group.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Using continuous flow reactors to efficiently esterify the starting amino acid.
Catalytic Oxidation: Employing heterogeneous catalysts to facilitate the oxidation step.
Automated Deprotection: Utilizing automated systems for the deprotection process to ensure consistency and purity.
化学反应分析
Types of Reactions
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: N-substituted derivatives.
科学研究应用
Chemistry
Synthesis of Peptides: Used as a building block in the synthesis of peptides and proteins.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Diagnostic Agents: Explored as a component in diagnostic agents for imaging and disease detection.
Industry
Biodegradable Polymers: Utilized in the production of biodegradable polymers.
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
作用机制
The mechanism of action of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
(2S)-2-amino-4-oxobutanoic acid: Lacks the carboxymethoxy group, making it less versatile in chemical reactions.
(2S)-2-amino-4-(hydroxymethoxy)-4-oxobutanoic acid: Contains a hydroxymethoxy group instead of a carboxymethoxy group, leading to different reactivity and applications.
Uniqueness
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. Its carboxymethoxy group provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and industrial applications.
属性
分子式 |
C6H9NO6 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9NO6/c7-3(6(11)12)1-5(10)13-2-4(8)9/h3H,1-2,7H2,(H,8,9)(H,11,12)/t3-/m0/s1 |
InChI 键 |
VYJCBTPDYBSANG-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)OCC(=O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


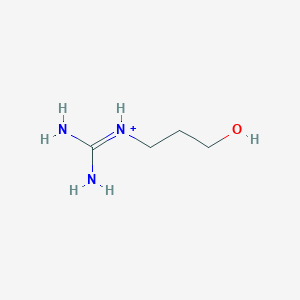
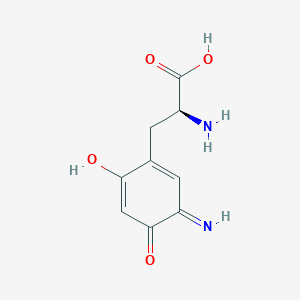
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)

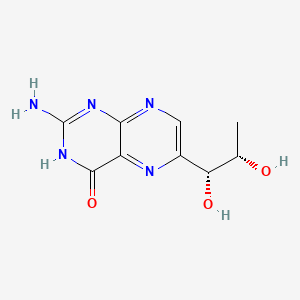


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one](/img/structure/B10759780.png)
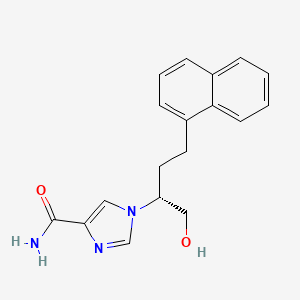
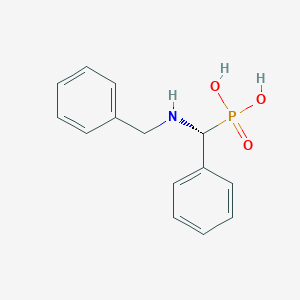
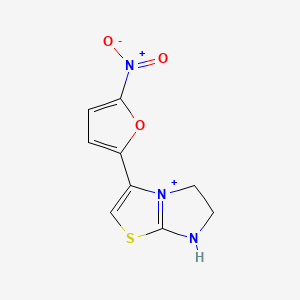
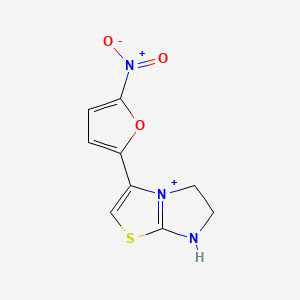
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
